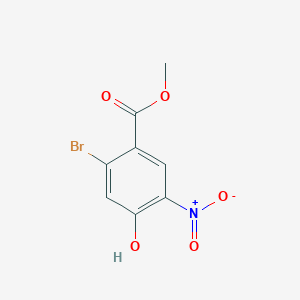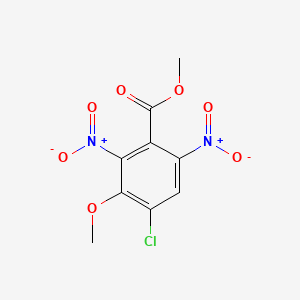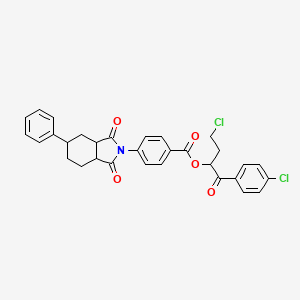![molecular formula C23H26N4O8 B12466740 4-nitrobenzyl N-[(benzyloxy)carbonyl]alanylglutaminate](/img/structure/B12466740.png)
4-nitrobenzyl N-[(benzyloxy)carbonyl]alanylglutaminate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE typically involves multiple steps, each requiring specific reagents and conditions. One common approach involves the initial formation of the (4-nitrophenyl)methyl ester, followed by the introduction of the benzyloxycarbonyl (Cbz) protecting group. Subsequent steps include the formation of the amide bond and the introduction of the carbamoyl group. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester and amide groups can be hydrolyzed to their corresponding acids and amines.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and strong acids or bases for hydrolysis and deprotection reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the ester and amide groups yields the corresponding acids and amines.
科学的研究の応用
Chemistry
In chemistry, (4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for studying biochemical pathways and mechanisms.
Medicine
In medicine, (4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE is investigated for its potential therapeutic applications. Its ability to modulate specific biochemical pathways makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry, materials science, and chemical engineering.
作用機序
The mechanism of action of (4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4-NITROPHENYL)METHYL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYBUTANOATE
- (4-NITROPHENYL)METHYL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE
Uniqueness
Compared to similar compounds, (4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry.
特性
分子式 |
C23H26N4O8 |
|---|---|
分子量 |
486.5 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl 5-amino-5-oxo-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate |
InChI |
InChI=1S/C23H26N4O8/c1-15(25-23(31)35-14-16-5-3-2-4-6-16)21(29)26-19(11-12-20(24)28)22(30)34-13-17-7-9-18(10-8-17)27(32)33/h2-10,15,19H,11-14H2,1H3,(H2,24,28)(H,25,31)(H,26,29) |
InChIキー |
ZBOLCAFCGBXPCF-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(5-chloro-2-nitrophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B12466672.png)

![2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466675.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B12466683.png)
![3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12466689.png)


![4-Tert-butylphenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B12466708.png)
![2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12466724.png)
![1-oxo-1-phenylpropan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466731.png)

![N-{[N'-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B12466734.png)

![2-[(Cyclohexylcarbonyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12466742.png)
